molecular formula C10H8BrNO3 B2967964 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368516-03-3

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2967964
CAS No.: 1368516-03-3
M. Wt: 270.082
InChI Key: BLCDNKCOJZBYGV-UHFFFAOYSA-N
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Description

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the bromination of 2-oxoindoline followed by acylation. One common method includes the reaction of 2-oxoindoline with bromine in acetic acid to yield 7-bromo-2-oxoindoline. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .

Properties

IUPAC Name

2-(7-bromo-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-3-1-2-5-6(4-8(13)14)10(15)12-9(5)7/h1-3,6H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDNKCOJZBYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368516-03-3
Record name 2-(7-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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